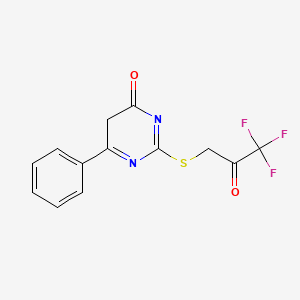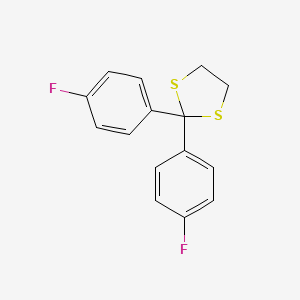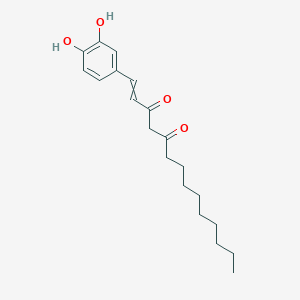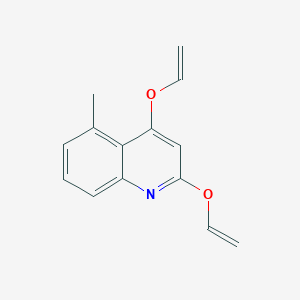-lambda~5~-phosphane CAS No. 138711-23-6](/img/structure/B14278566.png)
[(Acenaphthylen-1-yl)imino](tributyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane is a compound that belongs to the class of λ5-phosphanes. This compound is characterized by the presence of an acenaphthylen-1-yl group attached to an imino group, which is further bonded to a tributyl-phosphane moiety. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Acenaphthylen-1-yl)imino-lambda~5~-phosphane typically involves the reaction of acenaphthylen-1-ylamine with tributylphosphane under specific conditions. One common method involves the use of 2-chlorotropone as a reagent, which reacts with (acenaphthylen-1-yl)imino-lambda~5~-phosphane to form novel compounds such as 11H-cyclohepta[b]indeno[2,1-d]pyrrole .
Industrial Production Methods
While detailed industrial production methods for (Acenaphthylen-1-yl)imino-lambda~5~-phosphane are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving the use of appropriate reagents and catalysts to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted derivatives. For example, the reaction with 2-chlorotropone yields compounds like 11H-cyclohepta[b]indeno[2,1-d]pyrrole .
Applications De Recherche Scientifique
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of novel heterocyclic compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with DNA and proteins.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (Acenaphthylen-1-yl)imino-lambda~5~-phosphane involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function, and inhibit enzymes like topoisomerase II, leading to cell death . These interactions are crucial for its potential therapeutic applications, particularly in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Inden-3-yl)imino-lambda~5~-phosphane: Similar in structure but with an inden-3-yl group instead of an acenaphthylen-1-yl group.
Imidazole-2-thione linked to acenaphthylenone: A hybrid compound that integrates key structural elements for DNA intercalation and enzyme inhibition.
Uniqueness
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane is unique due to its specific structural configuration, which allows for distinct interactions with molecular targets. Its ability to form stable compounds under acidic conditions and its potential for various chemical reactions make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
138711-23-6 |
|---|---|
Formule moléculaire |
C24H34NP |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
acenaphthylen-1-ylimino(tributyl)-λ5-phosphane |
InChI |
InChI=1S/C24H34NP/c1-4-7-16-26(17-8-5-2,18-9-6-3)25-23-19-21-14-10-12-20-13-11-15-22(23)24(20)21/h10-15,19H,4-9,16-18H2,1-3H3 |
Clé InChI |
LBGCDUXAYUVZAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=NC1=CC2=CC=CC3=C2C1=CC=C3)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14278487.png)



![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)

![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)





